molecular formula C9H12N2O2 B6332803 N-Hydroxy-2-m-tolyloxy-acetamidine CAS No. 156596-68-8

N-Hydroxy-2-m-tolyloxy-acetamidine

Cat. No. B6332803
CAS RN: 156596-68-8
M. Wt: 180.20 g/mol
InChI Key: PHXBWECYKXHPQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hydroxy-2-m-tolyloxy-acetamidine, also known as HTA or OMOE, is a compound of significant interest in the scientific community. It has a molecular formula of C9H12N2O2 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H12N2O2 . The exact structural details are not provided in the search results.

Mechanism of Action

N-Hydroxy-2-m-tolyloxy-acetamidine has been shown to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. When this compound binds to AChE, it prevents the breakdown of acetylcholine and thus increases its concentration in the brain. This can lead to an increase in cognitive function and memory.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on AChE, this compound has been shown to inhibit the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to an increase in these neurotransmitters and may be beneficial for treating depression and other mental health disorders. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial for treating a variety of conditions.

Advantages and Limitations for Lab Experiments

N-Hydroxy-2-m-tolyloxy-acetamidine is a relatively simple compound to synthesize and is relatively stable in air. This makes it an ideal compound for use in laboratory experiments. However, this compound is not soluble in water and must be dissolved in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO). This can limit its use in certain experiments.

Future Directions

N-Hydroxy-2-m-tolyloxy-acetamidine has a variety of potential applications in scientific research. Future research could focus on further exploring its effects on AChE and MAO, as well as its potential antidepressant and anti-inflammatory effects. Additionally, research could be conducted to explore the potential of this compound as a drug or pharmaceutical. Finally, research could be conducted to explore the potential of this compound in the synthesis of other organic compounds.

Synthesis Methods

N-Hydroxy-2-m-tolyloxy-acetamidine can be synthesized from acetamidine by reacting it with hydroxylamine in the presence of a catalytic amount of a strong acid, such as hydrochloric acid. The reaction is carried out at room temperature and the product is purified by recrystallization. The yield of the reaction is typically high and the product is stable in air.

Scientific Research Applications

N-Hydroxy-2-m-tolyloxy-acetamidine is a versatile organic compound and has been used in a variety of scientific research applications. It has been used in biochemical and physiological studies, as well as in the synthesis of other organic compounds. This compound has also been used in the study of enzyme-catalyzed reactions, as well as in the synthesis of drugs and other pharmaceuticals.

properties

IUPAC Name

N'-hydroxy-2-(3-methylphenoxy)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7-3-2-4-8(5-7)13-6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXBWECYKXHPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)OC/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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